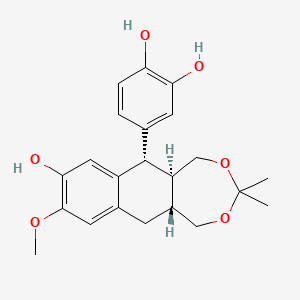

Isotaxiresinol 9,9'-acetonide

Description

Properties

IUPAC Name |

4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-22(2)27-10-14-6-13-8-20(26-3)19(25)9-15(13)21(16(14)11-28-22)12-4-5-17(23)18(24)7-12/h4-5,7-9,14,16,21,23-25H,6,10-11H2,1-3H3/t14-,16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACLBPGDLVRRRN-HTZUNMPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104038 | |

| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252333-72-5 | |

| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252333-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isotaxiresinol 9,9'-acetonide: A Technical Guide to its Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source and isolation of Isotaxiresinol 9,9'-acetonide, a lignan of interest for phytochemical and pharmacological research. This document details the botanical origin of the compound and presents a comprehensive, adaptable protocol for its extraction and purification.

Source of Isotaxiresinol 9,9'-acetonide

Isotaxiresinol 9,9'-acetonide is a naturally occurring lignan that has been identified in the plant kingdom.

Botanical Source

The primary botanical source of Isotaxiresinol 9,9'-acetonide is the Himalayan Yew, scientifically known as Taxus wallichiana. This evergreen coniferous tree belongs to the family Taxaceae and is native to the Himalayan region. Various parts of the Taxus species are known to produce a rich diversity of secondary metabolites, including the well-known anticancer agent paclitaxel (Taxol) and a wide array of other taxoids and lignans. The presence of Isotaxiresinol 9,9'-acetonide has been specifically reported in the branches of Taxus wallichiana.

dot

Caption: Logical relationship between the plant source and Isotaxiresinol 9,9'-acetonide.

Isolation of Isotaxiresinol 9,9'-acetonide

The isolation of Isotaxiresinol 9,9'-acetonide from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a comprehensive methodology adapted from established procedures for the isolation of lignans from Taxus wallichiana[1].

Experimental Protocols

2.1.1. Plant Material Collection and Preparation

-

Collection: The branches of Taxus wallichiana should be collected and properly identified by a plant taxonomist.

-

Preparation: The plant material is air-dried in the shade and then coarsely powdered using a mechanical grinder.

2.1.2. Extraction

-

The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. A typical solvent-to-sample ratio is 10:1 (v/w).

-

The extraction is repeated multiple times (e.g., 3-4 times) to ensure the complete extraction of secondary metabolites.

-

The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Solvent Partitioning

-

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common sequence is n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

The resulting fractions (n-hexane, CHCl₃, EtOAc, and aqueous) are concentrated under reduced pressure. Lignans are typically enriched in the ethyl acetate fraction.

2.1.4. Chromatographic Purification

The ethyl acetate fraction is subjected to repeated column chromatography for the isolation of individual compounds.

-

Initial Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Further Purification:

-

Fractions enriched with the target compound are further purified by repeated column chromatography on silica gel, potentially using different solvent systems (e.g., chloroform-methanol mixtures).

-

Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

dot

Caption: Generalized experimental workflow for the isolation of Isotaxiresinol 9,9'-acetonide.

Data Presentation

| Parameter | Plant Part | Solvent System | Yield | Reference |

| Extraction Yield | Needles, Stem, Bark | Methanol | 12-15% (w/w) | Adhikari et al., 2024[2] |

| Needles, Stem, Bark | Ethyl Acetate | 9% (w/w) | Adhikari et al., 2024[2] | |

| Isolated Compound Yield | Bark | Methanol extraction followed by chromatography | 9 mg/kg (for a taxoid) | Chattopadhyay et al. |

| Lignan Content | Needles (T. x media) | Not specified | 1.24 mg/g (for pinoresinol) | (PDF) Identification and quantitative determination of pinoresinol in Taxus×media Rehder needles, cell suspension and shoot cultures |

It is important to note that the yield of a specific lignan like Isotaxiresinol 9,9'-acetonide is expected to be significantly lower than the total extraction yield and will depend on factors such as the geographical location of the plant, season of collection, and the efficiency of the purification process.

References

"Isotaxiresinol 9,9'-acetonide" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotaxiresinol 9,9'-acetonide is a lignan derivative with the chemical formula C₂₂H₂₆O₆.[1] Lignans are a class of naturally occurring polyphenols found in a variety of plants, and many exhibit a wide range of biological activities. Isotaxiresinol 9,9'-acetonide is structurally related to isotaxiresinol, a lignan that can be isolated from plants of the Taxus genus, such as Taxus wallichiana Zucc.[2] This document provides a summary of the currently available technical information regarding the chemical structure and properties of Isotaxiresinol 9,9'-acetonide.

Chemical Structure and Properties

Isotaxiresinol 9,9'-acetonide is characterized by the presence of an acetonide group, which is a protective group for 1,2- and 1,3-diols formed by the reaction with acetone. This modification alters the polarity and steric properties of the parent compound, isotaxiresinol, which may, in turn, influence its biological activity and pharmacokinetic profile.

Table 1: Chemical and Physical Properties of Isotaxiresinol 9,9'-acetonide

| Property | Value | Source |

| IUPAC Name | 4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydro[3]benzoxepino[6,5-c][2]benzopyran-6-yl]benzene-1,2-diol | N/A |

| CAS Number | 252333-72-5 | [1] |

| Molecular Formula | C₂₂H₂₆O₆ | [1] |

| Molecular Weight | 386.44 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | 95-98% (by HPLC) | [1] |

| SMILES | COC1=C(O)C=C2C(C[C@@H]3--INVALID-LINK--COC(C)(C)OC3)=C1 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available. Commercial suppliers suggest that for higher solubility, warming to 37°C and sonication may be necessary, indicating poor solubility in common solvents. |

Spectroscopic Data

Biological Activity and Pharmacological Properties

There is currently a significant lack of published data on the specific biological activities and pharmacological effects of Isotaxiresinol 9,9'-acetonide.

However, the parent compound, isotaxiresinol , has been investigated for its potential health benefits. A study on ovariectomized rats, a model for postmenopausal osteoporosis, demonstrated that isotaxiresinol exhibited anti-osteoporotic activity.[4] The study reported that oral administration of isotaxiresinol increased bone mineral content and density, and prevented the decrease in bone strength indexes.[4] Furthermore, it was observed that isotaxiresinol slightly increased bone formation and significantly inhibited bone resorption without affecting the uterine tissue.[4]

Lignans, as a class, are known for their antioxidant and anti-inflammatory properties. For instance, secoisolariciresinol, another related lignan, and its metabolites have demonstrated antioxidant activity.[5][6] It is plausible that Isotaxiresinol 9,9'-acetonide may possess similar properties, but this has not been experimentally verified.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of Isotaxiresinol 9,9'-acetonide are not described in the available literature. General methods for the isolation of lignans and other taxoids from Taxus wallichiana typically involve extraction with methanol, followed by partitioning with solvents of varying polarity and subsequent chromatographic separation.

Signaling Pathways

There is no information available in the scientific literature regarding the specific signaling pathways modulated by Isotaxiresinol 9,9'-acetonide.

Logical Relationship Diagram

Caption: Logical relationship of Isotaxiresinol 9,9'-acetonide.

Conclusion

Isotaxiresinol 9,9'-acetonide is a derivative of the natural lignan isotaxiresinol. While its chemical structure is defined, there is a significant gap in the publicly available scientific literature regarding its physicochemical properties, spectroscopic data, biological activities, and mechanisms of action. The known anti-osteoporotic activity of its parent compound, isotaxiresinol, suggests a potential avenue for future research into the pharmacological profile of the acetonide derivative. Further studies are required to elucidate the properties and potential therapeutic applications of this compound.

References

- 1. Isotaxiresinol 9,9'-acetonide | CAS: 252333-72-5 | ChemNorm [chemnorm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotaxiresinol and its 9,9'-Acetonide Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotaxiresinol, a lignan isolated from various Taxus species, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available scientific data on isotaxiresinol, with a particular focus on its anti-osteoporotic activity. Due to the limited direct research on its synthetic derivative, Isotaxiresinol 9,9'-acetonide (CAS Number: 252333-72-5), this document extrapolates from the known chemistry of acetonide formation to propose a synthetic route and discusses the potential implications of this structural modification. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, summarizing key experimental data and methodologies to facilitate further investigation into this class of compounds.

Introduction to Isotaxiresinol

Isotaxiresinol is a naturally occurring lignan found in plants of the Taxus genus, notably Taxus wallichiana and Taxus yunnanensis. Lignans are a class of polyphenolic compounds known for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. While research on isotaxiresinol is not as extensive as for other lignans, existing studies highlight its potential in bone health.

Isotaxiresinol 9,9'-acetonide is a laboratory-synthesized derivative of isotaxiresinol. The acetonide group is a protective group commonly used in organic synthesis to mask diol functionalities. This modification can alter the parent molecule's solubility, stability, and biological activity, making it a subject of interest for developing new therapeutic agents.

Physicochemical Properties

A summary of the known physicochemical properties of Isotaxiresinol and its 9,9'-acetonide derivative is presented in Table 1.

Table 1: Physicochemical Data

| Property | Isotaxiresinol | Isotaxiresinol 9,9'-acetonide |

| CAS Number | Not readily available | 252333-72-5 |

| Molecular Formula | C₁₉H₂₂O₆ | C₂₂H₂₆O₆ |

| Molecular Weight | 346.37 g/mol | 386.44 g/mol |

| Appearance | Powder | Powder[1] |

| Purity (typical) | Varies with isolation | 95-98% (HPLC)[1] |

| Storage Conditions | Store at -20°C | Store at -20°C[1] |

| Natural Source | Taxus wallichiana, Taxus yunnanensis | Synthetic derivative |

Synthesis of Isotaxiresinol 9,9'-acetonide (Proposed)

Direct experimental protocols for the synthesis of Isotaxiresinol 9,9'-acetonide are not available in the reviewed literature. However, based on established methods for the protection of 1,3-diols as acetonides, a plausible synthetic route can be proposed. The 9 and 9' hydroxyl groups of isotaxiresinol form a 1,3-diol system amenable to this reaction.

Proposed Experimental Protocol: Acetonide Protection of Isotaxiresinol

-

Dissolution: Dissolve Isotaxiresinol in anhydrous acetone. The concentration will depend on the scale of the reaction, but a starting point of 0.1 M is reasonable.

-

Acid Catalyst: Add a catalytic amount of a Brønsted or Lewis acid. p-Toluenesulfonic acid (TsOH) is a common choice.[2][3][4] Alternatively, a cation exchange resin can be used for a more environmentally friendly and easily separable catalyst.[5]

-

Dehydrating Agent (Optional but Recommended): To drive the equilibrium towards the product, a dehydrating agent such as 2,2-dimethoxypropane (DMP) can be added.[3]

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), staining with a suitable reagent (e.g., ferric chloride for catechols) to observe the disappearance of the starting material.[3]

-

Work-up: Upon completion, if a soluble acid catalyst was used, neutralize the reaction with a mild base (e.g., sodium bicarbonate solution). If a resin was used, it can be removed by simple filtration.[5]

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Isotaxiresinol 9,9'-acetonide.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of Isotaxiresinol 9,9'-acetonide.

Biological Activity of Isotaxiresinol

Currently, the most well-documented biological activity of isotaxiresinol is its anti-osteoporotic effect.

Anti-osteoporotic Activity

A study investigated the in vivo effects of isotaxiresinol on bone loss in an ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis.

The key findings of this study are summarized in the tables below.

Table 2: Effect of Isotaxiresinol on Bone Mineral Density (BMD) and Bone Mineral Content (BMC) in OVX Rats

| Treatment Group | Dose (mg/kg/day) | Total BMD (g/cm²) | Cortical BMD (g/cm²) | Total BMC (g) | Cortical BMC (g) |

| SHAM | - | 0.235 ± 0.007 | 0.451 ± 0.012 | 1.95 ± 0.06 | 0.98 ± 0.03 |

| OVX Control | - | 0.218 ± 0.006 | 0.423 ± 0.011 | 1.81 ± 0.05 | 0.91 ± 0.02 |

| Isotaxiresinol | 50 | 0.229 ± 0.005 | 0.442 ± 0.010 | 1.90 ± 0.04 | 0.96 ± 0.02 |

| Isotaxiresinol | 100 | 0.233 ± 0.006 | 0.448 ± 0.011 | 1.93 ± 0.05 | 0.97 ± 0.03 |

Data are presented as mean ± S.E.M.

Table 3: Effect of Isotaxiresinol on Bone Strength in OVX Rats

| Treatment Group | Dose (mg/kg/day) | Max Load (N) | Stiffness (N/mm) | Energy (mJ) |

| SHAM | - | 125.3 ± 7.8 | 215.6 ± 15.2 | 35.8 ± 3.1 |

| OVX Control | - | 102.5 ± 6.5 | 178.9 ± 12.8 | 28.7 ± 2.5 |

| Isotaxiresinol | 50 | 115.8 ± 7.1 | 198.4 ± 13.5 | 32.6 ± 2.8 |

| Isotaxiresinol | 100 | 121.2 ± 7.5 | 209.1 ± 14.6 | 34.5 ± 3.0 |

Data are presented as mean ± S.E.M.

-

Animal Model: Ovariectomized (OVX) rats were used as a model for postmenopausal osteoporosis. A sham-operated group (SHAM) served as a control.

-

Treatment: Isotaxiresinol was administered orally at doses of 50 and 100 mg/kg/day for 6 weeks.

-

Bone Densitometry: Bone mineral density (BMD) and bone mineral content (BMC) of the tibia were measured using dual-energy X-ray absorptiometry (DXA).

-

Biomechanical Testing: The mechanical strength of the femur was assessed using a three-point bending test to determine maximum load, stiffness, and energy absorption.

-

Biochemical Markers: Serum levels of bone formation and resorption markers were analyzed.

-

Uterine Histology: The effect on uterine tissue was examined to assess potential estrogenic side effects.

The study concluded that isotaxiresinol prevents bone loss and improves bone strength in OVX rats, suggesting its potential as a therapeutic agent for postmenopausal osteoporosis. The mechanism appears to involve a slight increase in bone formation and a significant inhibition of bone resorption, without adverse effects on the uterus.

Potential Signaling Pathways in Osteoporosis

While the specific signaling pathways modulated by isotaxiresinol in osteoporosis have not been elucidated, lignans are known to influence bone metabolism through various mechanisms. The diagram below illustrates a potential logical relationship for the anti-osteoporotic action of isotaxiresinol based on the study's findings.

Caption: Logical pathway of Isotaxiresinol's anti-osteoporotic effect.

Potential Implications of the 9,9'-Acetonide Modification

The introduction of an acetonide group can have several consequences for the biological profile of a natural product:

-

Solubility: Acetonide formation generally increases the lipophilicity of a molecule. This could enhance its ability to cross cell membranes, potentially leading to increased bioavailability and cellular uptake.

-

Metabolic Stability: The acetonide group can protect the diol functionality from metabolic enzymes, potentially increasing the compound's half-life in vivo.

-

Biological Activity: The change in steric bulk and electronic properties upon acetonide formation could alter the compound's interaction with biological targets. This could lead to an increase, decrease, or complete change in its biological activity profile. Further research is needed to determine the specific effects of this modification on the activity of isotaxiresinol.

Future Research Directions

The current body of literature provides a promising starting point for the investigation of isotaxiresinol and its derivatives. Future research should focus on:

-

Confirmation of Synthesis: The proposed synthesis of Isotaxiresinol 9,9'-acetonide should be experimentally verified and optimized.

-

Biological Screening of the Acetonide: Isotaxiresinol 9,9'-acetonide should be screened for a range of biological activities, including anti-osteoporotic, anticancer, anti-inflammatory, and neuroprotective effects, to determine how the acetonide modification influences its therapeutic potential.

-

Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies should be undertaken to identify the specific signaling pathways and molecular targets involved.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for any compound with therapeutic potential.

Conclusion

Isotaxiresinol, a lignan from Taxus species, demonstrates significant anti-osteoporotic activity in a preclinical model of postmenopausal osteoporosis. Its synthetic derivative, Isotaxiresinol 9,9'-acetonide, remains largely uncharacterized, but its synthesis is feasible through standard chemical methods. The acetonide modification has the potential to alter the physicochemical and biological properties of the parent compound, warranting further investigation. This technical guide consolidates the available data on isotaxiresinol and provides a framework for future research into its 9,9'-acetonide derivative, highlighting its potential as a lead compound in drug discovery and development.

References

- 1. Isotaxiresinol 9,9'-acetonide | CAS: 252333-72-5 | ChemNorm [chemnorm.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

Isotaxiresinol 9,9'-acetonide in Taxus wallichiana: A Technical Guide on its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxus wallichiana Zucc., commonly known as the Himalayan yew, is a coniferous tree belonging to the Taxaceae family. It is a rich source of a diverse array of secondary metabolites, including the well-known anticancer drug paclitaxel (Taxol) and other taxoids, flavonoids, and lignans.[1][2][3] Lignans, in particular, are a large group of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units and have garnered significant interest for their wide range of biological activities, including antitumor, anti-inflammatory, antioxidant, and antiviral properties.[4][5]

One of the lignans identified in Taxus wallichiana is Isotaxiresinol 9,9'-acetonide. This compound has been isolated from the branches of the plant. Despite its identification, the scientific literature currently lacks in-depth information regarding its quantitative abundance, specific biological activities, and mechanisms of action. This technical guide aims to consolidate the available information on its occurrence, provide generalized experimental protocols for its isolation based on established methods for lignans from Taxus species, and discuss potential biological activities by drawing parallels with other lignans isolated from the same genus.

Natural Occurrence and Isolation Methodology

Isotaxiresinol 9,9'-acetonide has been reported as a natural constituent of the branches of Taxus wallichiana. The isolation of lignans from Taxus species is a multi-step process involving extraction, fractionation, and chromatographic purification. While a specific protocol for Isotaxiresinol 9,9'-acetonide is not detailed in the literature, the following methodology represents a generalized workflow for the isolation of lignans from Taxus wallichiana roots and other parts, adapted from established procedures.[6][7]

Representative Experimental Protocol: Lignan Isolation

-

Plant Material Collection and Preparation:

-

Collect fresh branches of Taxus wallichiana.

-

Wash the plant material thoroughly with water to remove any debris.

-

Air-dry the material in the shade for several weeks or use a plant dryer at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with methanol (MeOH) or ethanol (EtOH) at room temperature for 24-48 hours with occasional shaking. The process is typically repeated three to four times to ensure exhaustive extraction.[8]

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Suspend the crude methanolic extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, followed by chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).

-

The lignans are typically expected to partition into the ethyl acetate and chloroform/dichloromethane fractions.[6]

-

Concentrate each fraction to dryness using a rotary evaporator.

-

-

Chromatographic Purification:

-

Subject the bioactive fraction (e.g., the EtOAc-soluble extract) to column chromatography on silica gel.[8]

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC), visualizing the spots under UV light or by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).[8]

-

Pool the fractions containing similar compound profiles.

-

Further purify the pooled fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) on a reversed-phase (e.g., C18) or normal-phase column to isolate the pure compound.

-

References

- 1. jcimjournal.com [jcimjournal.com]

- 2. A review of traditional use, phytoconstituents and biological activities of Himalayan yew, Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Profile of Isotaxiresinol 9,9'-acetonide: A Review of Preliminary Data

Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel lignans may find the preliminary in vitro data on Isotaxiresinol 9,9'-acetonide and its parent compounds of interest. While specific in vitro studies on Isotaxiresinol 9,9'-acetonide are not currently available in the public domain, research into the broader family of lignans from Taxus wallichiana, the natural source of this compound, provides valuable insights into its potential biological activities.

Isotaxiresinol 9,9'-acetonide is a lignan that can be isolated from the branches of Taxus wallichiana.[1] At present, detailed in vitro studies elucidating its specific biological effects, signaling pathway interactions, and cytotoxic profiles are not publicly available. However, the known biological activities of its parent compound, isotaxiresinol, and other lignans isolated from Taxus species offer a foundational understanding of its potential therapeutic areas.

Biological Activities of Related Lignans from Taxus Species

Research on lignans isolated from Taxus wallichiana and other species of the Taxus genus has revealed a range of biological activities. These studies provide a basis for hypothesizing the potential effects of Isotaxiresinol 9,9'-acetonide.

α-Glucosidase Inhibitory Activity

A study on lignans from the roots of Taxus wallichiana demonstrated that several isolated compounds possess α-glucosidase inhibitory activity.[2] While Isotaxiresinol 9,9'-acetonide was not specifically tested, this suggests that it could be a candidate for investigation in the context of diabetes and metabolic disorders.

Anti-Osteoporotic Activity

In vivo studies on the parent compound, isotaxiresinol, have shown potential for the treatment of postmenopausal osteoporosis. Oral administration to ovariectomized rats indicated an ability to inhibit bone resorption.[3] This finding points to a potential area of investigation for Isotaxiresinol 9,9'-acetonide in bone health.

Anticancer and Cytotoxic Potential

Lignans as a class are known for their potential antitumor activities.[4][5][6] Studies on taxiresinol, another lignan from Taxus species, have explored its cytotoxic effects against various cancer cell lines.[4] Although specific data for Isotaxiresinol 9,9'-acetonide is absent, the established anticancer profile of related lignans warrants future investigation into its cytotoxic and antiproliferative properties.

Future Directions and Experimental Considerations

Given the lack of specific in vitro data for Isotaxiresinol 9,9'-acetonide, the following experimental approaches would be crucial in determining its biological profile.

Proposed In Vitro Assays

A logical first step would be to perform a battery of in vitro assays to screen for biological activity. An experimental workflow could be structured as follows:

Caption: Proposed experimental workflow for in vitro evaluation.

Potential Signaling Pathways for Investigation

Based on the activities of related lignans, several signaling pathways could be relevant for future studies of Isotaxiresinol 9,9'-acetonide. For instance, if cytotoxic activity is observed, investigating pathways related to apoptosis and cell cycle regulation would be a priority.

Caption: Hypothetical signaling pathways for investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Lignans from the Roots of Taxus wallichiana and Their α-Glucosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of Isotaxiresinol 9,9'-acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotaxiresinol is a lignan found in plants of the Taxus genus. Lignans are a class of polyphenolic compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties. The derivatization of natural products like isotaxiresinol is a key strategy in drug discovery to enhance potency, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). The 9,9'-acetonide derivative of isotaxiresinol is of interest for its potential to modulate the compound's activity and solubility by protecting the diol functionality.

Proposed Synthesis of Isotaxiresinol and its 9,9'-acetonide

A total synthesis of isotaxiresinol has not been explicitly detailed in the surveyed literature. However, a plausible approach can be designed based on the well-established synthesis of structurally similar lignans, such as secoisolariciresinol. The key steps would likely involve a Stobbe condensation to form the lignan backbone, followed by reduction and cyclization steps.

Experimental Protocol: Acetonide Protection of Isotaxiresinol

This protocol is adapted from general procedures for the acetonide protection of diols.

Objective: To synthesize Isotaxiresinol 9,9'-acetonide from isotaxiresinol.

Materials:

-

Isotaxiresinol

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount)

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve isotaxiresinol in a mixture of anhydrous acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Isotaxiresinol 9,9'-acetonide.

Quantitative Data (Hypothetical):

Since no specific experimental data for this reaction is available, the following table is a hypothetical representation of expected outcomes based on similar reactions.

| Parameter | Value |

| Reactant | Isotaxiresinol |

| Product | Isotaxiresinol 9,9'-acetonide |

| Yield | >90% (expected) |

| Purity | >95% (after chromatography) |

| Reaction Time | 2-4 hours (typical) |

| ¹H NMR (CDCl₃, δ, ppm) | Expected signals for the acetonide methyl groups (~1.4 ppm) and shifts in the protons adjacent to the diol. |

| ¹³C NMR (CDCl₃, δ, ppm) | Expected signal for the quaternary carbon of the acetonide (~100 ppm) and the methyl carbons (~25 ppm). |

Derivatization of Isotaxiresinol 9,9'-acetonide

Further derivatization can be explored to modify the biological activity of Isotaxiresinol 9,9'-acetonide. A common strategy for phenolic compounds is the modification of the hydroxyl groups.

Experimental Protocol: O-Alkylation of Phenolic Hydroxyl Groups

Objective: To synthesize an O-alkylated derivative of Isotaxiresinol 9,9'-acetonide.

Materials:

-

Isotaxiresinol 9,9'-acetonide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve Isotaxiresinol 9,9'-acetonide in anhydrous DMF.

-

Add an excess of anhydrous potassium carbonate to the solution.

-

Add the desired alkyl halide dropwise to the stirring suspension.

-

Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Reactant | Isotaxiresinol 9,9'-acetonide |

| Product | O-alkylated Isotaxiresinol 9,9'-acetonide |

| Yield | 80-95% (expected) |

| Purity | >95% (after chromatography) |

| Reaction Time | 4-12 hours |

| ¹H NMR (CDCl₃, δ, ppm) | Appearance of new signals corresponding to the alkyl group (e.g., O-CH₃ ~3.8 ppm). |

| ¹³C NMR (CDCl₃, δ, ppm) | Appearance of a new signal for the carbon of the alkyl group. |

Biological Activity and Signaling Pathways

Lignans, including isotaxiresinol and related compounds, have shown promising biological activities, particularly in the areas of cancer and osteoporosis.

Anticancer Activity: Taxiresinol, a related lignan, has demonstrated notable anticancer activity against colon, liver, ovarian, and breast cancer cell lines[1]. The mechanism of action for many anticancer lignans involves the modulation of key signaling pathways that control cell proliferation, apoptosis, and inflammation.

Anti-osteoporotic Activity: Isotaxiresinol has been shown to have an anti-osteoporotic effect in ovariectomized rats, a model for postmenopausal osteoporosis[2]. This activity is linked to the inhibition of bone resorption[2]. The underlying mechanism may involve the suppression of signaling pathways that are crucial for osteoclast differentiation and function, such as the p38/ERK-NFATc1 pathway, which has been demonstrated for the related lignan matairesinol.

Visualizations

Caption: Proposed synthetic workflow for Isotaxiresinol 9,9'-acetonide and its derivatives.

Caption: Potential inhibitory effects of Isotaxiresinol derivatives on key signaling pathways.

Disclaimer: The synthetic protocols and quantitative data presented are based on established chemical principles and data from related compounds. They should be considered as starting points for experimental design and will require optimization. The biological activities and signaling pathways are inferred from studies on structurally similar lignans and require specific experimental validation for Isotaxiresinol 9,9'-acetonide and its derivatives.

References

Application Notes and Protocols for the Quantification of Isotaxiresinol 9,9'-acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotaxiresinol 9,9'-acetonide is a lignan that has been isolated from various plant sources, including the branches of Taxus wallichiana.[1] Lignans as a class of compounds have garnered significant interest due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties.[2][3] Specifically, Isotaxiresinol has demonstrated potential anti-osteoporotic activity, suggesting its therapeutic relevance.[4] Accurate and robust analytical methods for the quantification of Isotaxiresinol 9,9'-acetonide are essential for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products.

These application notes provide detailed protocols for the quantification of Isotaxiresinol 9,9'-acetonide in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

General Analytical Workflow

The quantification of Isotaxiresinol 9,9'-acetonide typically involves a multi-step process. This begins with sample preparation to extract the analyte from the matrix, followed by chromatographic separation and, finally, detection and quantification.

Caption: General workflow for the quantification of Isotaxiresinol 9,9'-acetonide.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

The efficient extraction of lignans from a plant matrix is a critical initial step.[2][5]

Materials:

-

Dried and powdered plant material

-

Methanol or ethanol (HPLC grade)

-

Acetone (HPLC grade)

-

Hexane (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm)

Protocol:

-

Defatting (optional, for high-fat matrices):

-

Weigh 1-5 g of the powdered plant material.

-

Add 20 mL of hexane and sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes and discard the hexane supernatant.

-

Repeat the hexane extraction twice to ensure complete removal of lipids.

-

Air-dry the residue.

-

-

Lignan Extraction:

-

To the defatted plant material, add 20 mL of a methanol/acetone mixture (1:1, v/v).

-

Sonicate for 60 minutes at a controlled temperature (e.g., 40°C).[6][7]

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine all the supernatants.

-

-

Concentration and Reconstitution:

-

Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Reconstitute the dried extract in a known volume (e.g., 1-5 mL) of the mobile phase used for the HPLC or LC-MS analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

-

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a robust and widely used technique for the separation and quantification of lignans.[2][8][9]

Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10][11] |

| Gradient Elution | 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-36 min, 90-10% B; 36-40 min, 10% B. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Injection Volume | 10 µL. |

| Detection Wavelength | 280 nm (based on the typical UV absorbance of phenolic compounds). |

Protocol:

-

Standard Preparation: Prepare a stock solution of Isotaxiresinol 9,9'-acetonide (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 0.1 to 100 µg/mL by serial dilution with the mobile phase.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample extracts into the HPLC system.

-

Quantification: Identify the peak corresponding to Isotaxiresinol 9,9'-acetonide by comparing its retention time with that of the standard. Quantify the amount of the analyte in the sample using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of low-level analytes in complex matrices.[8][9][12]

Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| LC System | A UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer. |

| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |

| Mobile Phase | A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10][11] |

| Gradient Elution | A suitable gradient to ensure separation from matrix components. |

| Flow Rate | 0.3 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 5 µL. |

| Ionization Source | Electrospray Ionization (ESI) in negative or positive mode. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM).[2][13] |

MRM Transitions (Hypothetical): The exact MRM transitions need to be determined by infusing a standard solution of Isotaxiresinol 9,9'-acetonide into the mass spectrometer. The molecular weight of Isotaxiresinol 9,9'-acetonide is 386.44 g/mol .[1][14]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Isotaxiresinol 9,9'-acetonide | [M-H]⁻ 385.4 | To be determined | To be determined |

| Internal Standard (e.g., d4-Secoisolariciresinol) | To be determined | To be determined | To be determined |

Protocol:

-

Standard and Sample Preparation: Prepare calibration standards and samples as described for the HPLC-UV method. An internal standard should be added to all samples and standards to improve accuracy and precision.

-

Method Optimization: Infuse a standard solution of Isotaxiresinol 9,9'-acetonide to determine the optimal precursor and product ions and collision energy for the MRM transitions.

-

LC-MS/MS Analysis: Inject the standards and samples into the LC-MS/MS system.

-

Quantification: Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be used for the quantification of lignans, but often requires derivatization to increase their volatility.[2][5]

Protocol:

-

Derivatization:

-

Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| GC-MS System | A gas chromatograph coupled to a mass spectrometer. |

| Column | A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |

| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min. |

| Injector Temperature | 280°C. |

| Ion Source Temperature | 230°C. |

| Detection Mode | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte. |

Hypothetical Signaling Pathway for Anti-Osteoporotic Activity

Isotaxiresinol has been shown to have anti-osteoporotic activity.[4] While the specific signaling pathway for Isotaxiresinol is not fully elucidated, it may involve the inhibition of osteoclast differentiation, similar to other lignans like matairesinol which has been shown to suppress the p38/ERK-NFATc1 signaling axis.[15]

Caption: Hypothetical signaling pathway of Isotaxiresinol 9,9'-acetonide in inhibiting osteoclastogenesis.

Summary of Quantitative Data

Table 1: HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | 280 nm |

| Linearity Range (Typical) | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: LC-MS/MS Method Parameters

| Parameter | Value |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Negative/Positive |

| Detection | MRM |

| Limit of Quantification (LOQ) | Typically in the low ng/mL range |

Conclusion

The analytical methods described provide a comprehensive framework for the accurate and reliable quantification of Isotaxiresinol 9,9'-acetonide. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control, HPLC-UV is often sufficient. For bioanalytical studies requiring high sensitivity, LC-MS/MS is the method of choice. GC-MS provides an alternative, particularly for volatile derivatives. The successful implementation of these protocols will support further research and development of Isotaxiresinol 9,9'-acetonide as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]

- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Isotaxiresinol 9,9'-acetonide | CAS: 252333-72-5 | ChemNorm [chemnorm.com]

- 15. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC)-UV Method for the Analysis of Isotaxiresinol 9,9'-acetonide

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Isotaxiresinol 9,9'-acetonide. While a specific validated method for this compound is not widely published, this protocol is based on established methods for the analysis of structurally related lignans.[1][2][3][4]

Introduction

Isotaxiresinol 9,9'-acetonide is a derivative of taxiresinol, a lignan found in various plant species. Lignans are a class of polyphenolic compounds known for their diverse biological activities.[5][6] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of such compounds in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the analysis of lignans due to its high resolution and sensitivity.[4][7]

This application note outlines a systematic approach to developing a reversed-phase HPLC-UV method for Isotaxiresinol 9,9'-acetonide, covering instrumentation, method development strategy, and validation parameters.

Experimental Protocols

Instrumentation and Materials

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Component | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or Diode Array Detector (DAD) |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3] |

| Solvents | HPLC grade Acetonitrile, Methanol, and Water. Formic acid or trifluoroacetic acid (TFA) for mobile phase modification. |

| Reference Standard | Well-characterized Isotaxiresinol 9,9'-acetonide of known purity. |

| Sample Preparation | Syringe filters (0.45 µm or 0.22 µm), volumetric flasks, pipettes. |

Preparation of Solutions

Standard Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of Isotaxiresinol 9,9'-acetonide reference standard.

-

Dissolve in a suitable solvent, such as methanol or acetonitrile, in a 10 mL volumetric flask.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Store the stock solution at 2-8°C, protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: The method for sample preparation will depend on the matrix. For a crude extract:

-

Accurately weigh the sample and extract with a suitable solvent (e.g., methanol or 80% aqueous methanol) using techniques like sonication or maceration.[4]

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

Further dilution with the mobile phase may be necessary to bring the analyte concentration within the calibration range.

HPLC Method Development

The following is a suggested starting point for method development. Optimization will be necessary to achieve the desired separation and peak shape.

| Parameter | Initial Condition | Notes |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A common choice for lignan analysis.[3] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and resolution. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol can also be evaluated as the organic modifier. |

| Gradient Elution | Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90-100%) over 20-30 minutes. | A gradient is recommended to elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25-30°C | Maintaining a constant temperature improves reproducibility. |

| Injection Volume | 10-20 µL | Should be consistent for all injections. |

| UV Detection | Scan for optimal wavelength (e.g., 200-400 nm) using a DAD. A wavelength around 230 nm or 280 nm is often suitable for lignans.[3][8] |

Method Validation

Once an optimal method is developed, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized in the table below.

| Parameter | Acceptance Criteria |

| Specificity | The peak for Isotaxiresinol 9,9'-acetonide should be well-resolved from other components in the sample matrix. Peak purity should be assessed if using a DAD. |

| Linearity | A linear relationship between concentration and peak area should be established. The correlation coefficient (r²) should typically be ≥ 0.999. |

| Accuracy | The agreement between the measured value and the true value. Often assessed by spike/recovery experiments, with recovery typically expected to be within 98-102%. |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated. The relative standard deviation (RSD) should typically be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. Can be estimated based on a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1. |

| Robustness | The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |

Data Presentation

The following tables are templates for presenting the quantitative data obtained during method validation.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Correlation Coefficient (r²) | |

| Linear Regression Equation |

Table 2: Accuracy (Spike/Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

| Low | |||

| Medium | |||

| High | |||

| Average Recovery (%) |

Table 3: Precision

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |

| Low | ||

| Medium | ||

| High |

Table 4: LOD and LOQ

| Parameter | Concentration (µg/mL) |

| LOD | |

| LOQ |

Visualizations

Caption: Workflow for HPLC-UV method development and validation.

Caption: Logical flow for HPLC-UV method optimization.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. A combined HPLC-UV and HPLC-MS method for the identification of lignans and its application to the lignans of Linum usitatissimum L. and L. bienne Mill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CAS 40951-69-7 | Taxiresinol [phytopurify.com]

- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of Isotaxiresinol 9,9'-acetonide using a Novel LC-MS/MS Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the sensitive and selective quantification of Isotaxiresinol 9,9'-acetonide in biological and botanical matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are founded on established principles for the analysis of lignans and related phenolic compounds, ensuring robust and reproducible results for applications in pharmacokinetics, natural product quantification, and drug development. This protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes a proposed Multiple Reaction Monitoring (MRM) method for targeted quantification.

Introduction

Isotaxiresinol 9,9'-acetonide is a lignan derivative of significant interest due to its potential pharmacological activities. Accurate quantification of this compound in complex matrices is essential for preclinical and clinical research. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1][2] This application note describes a complete workflow, from sample preparation to data acquisition, for the reliable measurement of Isotaxiresinol 9,9'-acetonide.

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical to remove matrix interferences and ensure accurate quantification.[2] The following are recommended protocols for plasma/serum and plant-derived materials.

2.1.1. Plasma/Serum Samples (Protein Precipitation)

-

To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]

2.1.2. Plant Material (Solid-Phase Extraction - SPE)

-

Homogenize 1 gram of dried, powdered plant material with 10 mL of 80% methanol in water.

-

Sonicate the mixture for 30 minutes to facilitate extraction.

-

Centrifuge at 5,000 x g for 15 minutes and collect the supernatant.

-

Repeat the extraction process twice more, combining all supernatants.

-

Evaporate the pooled supernatant to dryness using a rotary evaporator.

-

Reconstitute the residue in 5 mL of deionized water.

-

Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the Isotaxiresinol 9,9'-acetonide with 5 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.[3]

Liquid Chromatography (LC)

The following LC conditions are recommended for the separation of Isotaxiresinol 9,9'-acetonide. Utilization of a sub-2-µm particle column is advised for high resolution and throughput.[1]

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes. |

Mass Spectrometry (MS)

A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for quantification.[1] The following parameters are proposed and should be optimized for the specific instrument used.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimize for instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr) |

| Collision Gas | Argon |

Quantitative Data

The following table summarizes the proposed MRM transitions for the quantification of Isotaxiresinol 9,9'-acetonide. The precursor ion is based on the protonated molecule [M+H]⁺. Product ions and collision energies should be determined by infusing a standard solution of the analyte and performing a product ion scan.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Isotaxiresinol 9,9'-acetonide | To be determined | To be determined | 100 | To be optimized |

| Quantifier Ion | To be determined | To be determined | 100 | To be optimized |

| Qualifier Ion | To be determined | To be determined | 100 | To be optimized |

| Internal Standard | To be determined | To be determined | 100 | To be optimized |

Note: The exact m/z values for the precursor and product ions of Isotaxiresinol 9,9'-acetonide need to be empirically determined.

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of the analytical protocol.

Caption: Experimental workflow for the LC-MS/MS analysis of Isotaxiresinol 9,9'-acetonide.

Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process for selective quantification.

References

Isotaxiresinol 9,9'-acetonide as a Research Tool in Cancer Studies: Application Notes and Protocols

Disclaimer: Scientific literature extensively covers various compounds from the genus Taxus for their anticancer properties, most notably Paclitaxel (Taxol). However, specific research on Isotaxiresinol 9,9'-acetonide in the context of cancer studies is not currently available in published scientific literature. This document, therefore, provides application notes and protocols based on the anticancer activities of the parent compound, Taxiresinol , and aqueous extracts of Taxus wallichiana , the plant from which Isotaxiresinol and its derivatives are isolated.[1] These related substances offer valuable insights into the potential mechanisms and applications that could be explored for Isotaxiresinol 9,9'-acetonide.

Application Notes

Overview of Related Compounds in Cancer Research

Lignans isolated from Taxus species have demonstrated notable potential as anticancer agents. The parent compound, Taxiresinol, has shown significant cytotoxic activity against a range of human cancer cell lines, including colon, liver, ovarian, and breast cancers.[2] Furthermore, aqueous extracts of Taxus wallichiana have been found to suppress the proliferation and metastasis of lung carcinoma.[3][4] These findings suggest that lignans from this genus, potentially including Isotaxiresinol 9,9'-acetonide, could serve as valuable tools for investigating novel anticancer therapeutic strategies.

Potential Anticancer Applications

Based on the available data for related compounds, Isotaxiresinol 9,9'-acetonide could be investigated for the following applications in cancer research:

-

Cytotoxicity and Anti-proliferative Studies: Assessing the ability of the compound to induce cell death and inhibit the growth of various cancer cell lines.

-

Mechanism of Action Studies: Elucidating the molecular pathways through which the compound exerts its anticancer effects. A key pathway implicated for Taxus wallichiana extracts is the JAK/STAT3 signaling cascade.[3][4]

-

Metastasis and Invasion Assays: Investigating the potential of the compound to inhibit the spread of cancer cells.

-

In Vivo Antitumor Efficacy: Evaluating the compound's ability to reduce tumor growth in animal models of cancer.

Quantitative Data from Related Taxus Compounds

The following tables summarize the inhibitory concentrations (IC50) of an aqueous extract of Taxus wallichiana on various lung cancer cell lines. This data provides a reference for the potential potency of lignans derived from this plant.

Table 1: IC50 Values of Aqueous Extract of Taxus wallichiana (AETW) on Lung Cancer Cell Lines [3]

| Cell Line | 24h (µg/ml) | 48h (µg/ml) | 72h (µg/ml) |

| A549 | 1.89 | 1.06 | 0.68 |

| HCC827 | 0.74 | 0.42 | 0.22 |

| H1299 | 1.25 | 0.78 | 0.45 |

| MRC-5 (Normal Lung) | >2.0 | >2.0 | >2.0 |

Experimental Protocols

The following are representative protocols based on methodologies used to evaluate the anticancer effects of Taxus wallichiana extracts. These can be adapted for the investigation of Isotaxiresinol 9,9'-acetonide.

Protocol 1: Cell Proliferation Assay (CCK-8 Assay)

Objective: To determine the effect of a test compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, HCC827)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (e.g., Isotaxiresinol 9,9'-acetonide) dissolved in a suitable solvent (e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent).

-

Incubate the plates for 24, 48, and 72 hours.

-

Add 10 µl of CCK-8 solution to each well and incubate for 2 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability and IC50 values.

Protocol 2: Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of a test compound on cancer cell migration.

Materials:

-

Cancer cell lines

-

6-well plates

-

200 µl pipette tips

-

Test compound

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow to confluence.

-

Create a "scratch" in the cell monolayer using a sterile 200 µl pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing a non-toxic concentration of the test compound.

-

Capture images of the scratch at 0 hours and after 24-48 hours of incubation.

-

Measure the width of the scratch at different time points to determine the rate of cell migration.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of a test compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., JAK/STAT3).

Materials:

-

Cancer cells treated with the test compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-JAK, anti-p-JAK, anti-STAT3, anti-p-STAT3, anti-ß-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine changes in protein expression and phosphorylation.

Visualizations

Caption: A general experimental workflow for evaluating the anticancer properties of a test compound.

Caption: Proposed mechanism of action via inhibition of the JAK/STAT3 signaling pathway.

References

- 1. In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absolute configuration and anticancer activity of taxiresinol and related lignans of Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxus wallichiana var. chinensis (Pilg.) Florin Aqueous Extract Suppresses the Proliferation and Metastasis in Lung Carcinoma via JAK/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Taxus wallichiana var. chinensis (Pilg.) Florin Aqueous Extract Suppresses the Proliferation and Metastasis in Lung Carcinoma via JAK/STAT3 Signaling Pathway [frontiersin.org]

Application Notes and Protocols for Isotaxiresinol 9,9'-acetonide in Anti-inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotaxiresinol 9,9'-acetonide is a lignan compound that can be isolated from plants of the Taxus genus, such as Taxus wallichiana. While direct and extensive research on the anti-inflammatory properties of Isotaxiresinol 9,9'-acetonide is limited, the broader class of lignans, including those from Taxus wallichiana, has demonstrated significant anti-inflammatory potential.[1][2][3] This document provides a detailed overview of the potential applications and experimental protocols for investigating the anti-inflammatory effects of Isotaxiresinol 9,9'-acetonide, based on established methodologies for analogous lignan compounds.

Lignans are a class of polyphenolic compounds that have been reported to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7][8] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, enzymes, and other mediators. Therefore, it is hypothesized that Isotaxiresinol 9,9'-acetonide may exhibit similar mechanisms of action.

These application notes are intended to guide researchers in designing and conducting experiments to evaluate the anti-inflammatory activity of Isotaxiresinol 9,9'-acetonide in various in vitro and in vivo models.

Quantitative Data on Anti-inflammatory Activity of Related Lignans

Due to the absence of specific quantitative data for Isotaxiresinol 9,9'-acetonide, this section summarizes data from studies on other structurally related lignans to provide a comparative context for expected potencies.

Table 1: In Vitro Anti-inflammatory Activity of Various Lignans

| Lignan | Model System | Target | IC50 Value / Inhibition | Reference |

| Myrislignan | LPS-stimulated RAW 264.7 macrophages | NO Production | Significant inhibition in a dose-dependent manner | [9] |

| Lignans from Saururus chinensis | HeLa cells with NF-κB reporter | NF-κB Reporter Gene Expression | IC50 values of 2.5-16.9 µM | [10] |

| Pinoresinol | IL-1β-stimulated Caco-2 cells | IL-6 Secretion | ~65% reduction (confluent cells), ~30% reduction (differentiated cells) | [11] |

| Pinoresinol | IL-1β-stimulated Caco-2 cells | COX-2-derived PGE2 | ~62% reduction (confluent cells) | [11] |

| Isolariciresinol-type lignans | LPS-induced RAW 264.7 macrophages | NO Production | IC50 values of 3.7 and 7.4 μM | [12] |

| Taxusabietane A | Lipoxygenase (LOX) inhibition assay | LOX Activity | IC50 value of 57 ± 0.31 µM | [13] |

Table 2: In Vivo Anti-inflammatory Activity of a Related Compound from Taxus wallichiana

| Compound | Animal Model | Dosage | Effect | Reference |

| Taxusabietane A | Carrageenan-induced paw edema in rats | 5 and 10 mg/kg | Significant anti-inflammatory activity | [13] |

Proposed Signaling Pathways

Based on the known mechanisms of other anti-inflammatory lignans, Isotaxiresinol 9,9'-acetonide is postulated to interfere with pro-inflammatory signaling cascades. The primary targets are likely the NF-κB and MAPK pathways.

References

- 1. A review of traditional use, phytoconstituents and biological activities of Himalayan yew, Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti‐Cancer, Anti‐Inflammatory, and Analgesic Effects of Taxus wallichaina Extracts and Its Biosynthesized Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethnobotanical and pharmacological importance of Taxus wallichiana Zucc. | Plant Science Today [horizonepublishing.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activities of Taxusabietane A isolated from Taxus wallichiana Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isotaxiresinol 9,9'-acetonide Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction